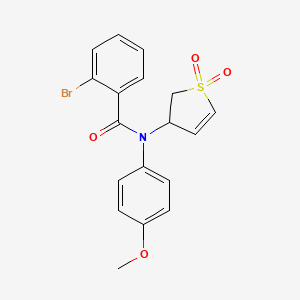

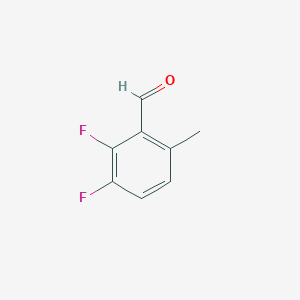

2,5-dichloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

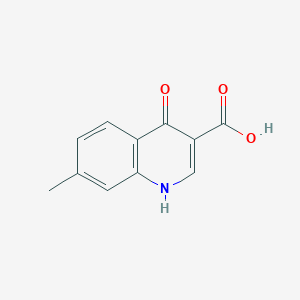

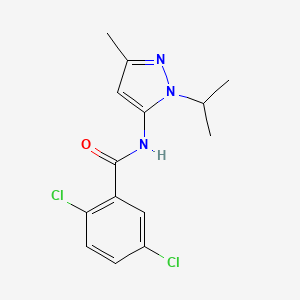

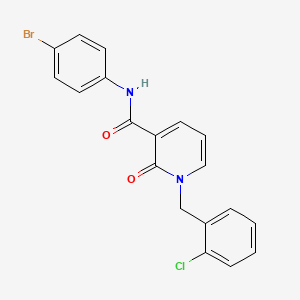

The compound "2,5-dichloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide" is a derivative of benzamide with potential biological and medicinal applications. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives with various substitutions on the pyrazole ring and their biological activities. These papers can help infer the potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the use of starting materials such as antipyrine or other pyrazole-containing compounds. For example, the synthesis of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides was reported using 4-aminophenazone, a non-steroidal anti-inflammatory drug . This suggests that the synthesis of "this compound" could similarly involve the functionalization of a pyrazole precursor followed by coupling with a chlorinated benzoyl chloride.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by spectroscopic methods and X-ray crystallography. For instance, the X-ray structure characterization of two antipyrine derivatives revealed that they crystallize in the monoclinic P21/c space group and their crystal packing is stabilized by hydrogen bonds and π-interactions . These findings can be extrapolated to predict that "this compound" may also exhibit similar crystalline properties and intermolecular interactions.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions depending on their substituents. The papers provided do not detail specific reactions for the compound , but they do mention the biological evaluation of similar compounds, which implies that they can interact with biological targets such as enzymes . This interaction is a form of chemical reaction that can be crucial for the compound's potential as a drug.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For example, the presence of halogen substituents, as seen in the compound "this compound," can affect the compound's lipophilicity, which in turn can influence its biological activity and pharmacokinetics. The papers discuss the biological activities of similar compounds, suggesting that they have the potential to bind nucleotide protein targets and modulate biological pathways such as autophagy . These activities are directly related to the compounds' chemical properties.

Applications De Recherche Scientifique

Intermolecular Interactions and Structural Analysis

Research on antipyrine-like derivatives, such as 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides, has shed light on their intermolecular interactions, including hydrogen bonding and π-interactions, which are crucial for the stabilization of molecular assemblies. This insight is beneficial for the design of new compounds with specific properties and applications (Saeed et al., 2020).

Antiviral and Antitumor Activity

Benzamide-based 5-aminopyrazoles and their derivatives have shown remarkable antiavian influenza virus activity. This finding highlights the potential of similar compounds in developing antiviral drugs, especially against strains such as H5N1 (Hebishy et al., 2020). Additionally, benzothiazole derivatives, including compounds structurally related to 2,5-dichloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide, have been synthesized and evaluated for their potent antitumor agents, demonstrating significant inhibitory effects on tumor growth (Yoshida et al., 2005).

Antimicrobial Applications

The synthesis and in vitro antimicrobial screening of novel series of 2-azetidinone derivatives, integrated with quinoline, pyrazole, and benzofuran moieties, indicate the antimicrobial potential of these compounds. Their activity against pathogenic bacteria such as S. aureus and E. coli suggests the importance of exploring similar compounds for antimicrobial drug development (Idrees et al., 2020).

Molecular Interaction Studies

Investigations into the molecular interactions of cannabinoid receptor antagonists, including N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, provide insights into the binding interactions and conformational preferences of these compounds. This research is pivotal for understanding receptor-ligand interactions and designing receptor-specific drugs (Shim et al., 2002).

Propriétés

IUPAC Name |

2,5-dichloro-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2N3O/c1-8(2)19-13(6-9(3)18-19)17-14(20)11-7-10(15)4-5-12(11)16/h4-8H,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCVAFHFWPBUEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

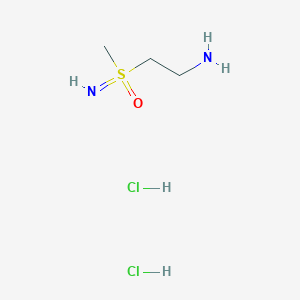

Molecular Formula |

C14H15Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((1H-imidazol-1-yl)methyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B3010671.png)

![1-(benzo[d]oxazol-2-yl)-N-(3-chloro-4-methoxyphenyl)pyrrolidine-2-carboxamide](/img/structure/B3010675.png)

![3-(4-chlorophenyl)-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B3010677.png)

![[2-[2-(1,3-Benzodioxol-5-ylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3010686.png)